molecular formula C13H17BN2O6S B12294029 2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid CAS No. 415697-58-4

2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid

Cat. No.: B12294029
CAS No.: 415697-58-4
M. Wt: 340.2 g/mol
InChI Key: XTSDSAAYFBVLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid , which precisely delineates its molecular architecture. The name reflects three key structural components:

  • A phenylboronic acid group at the 2-position of the benzene ring.
  • A sulfonamide bridge (-SO$$_2$$-NH-) linking the benzene ring to the isoxazole moiety.
  • A 4,5-dimethylisoxazol-3-yl group substituted with a methoxymethyl chain on the nitrogen atom.

The molecular formula is C$${13}$$H$${17}$$BN$$2$$O$$6$$S , yielding a molecular weight of 340.16 g/mol . The boron atom in the boronic acid group contributes to the compound’s Lewis acidity, enabling interactions with diols and other electron-rich species. The sulfonamide group enhances solubility in polar solvents, while the isoxazole ring provides rigidity and potential sites for π-π interactions.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallographic analysis of a structurally related compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine , provides insights into the conformational preferences of sulfonamide-linked isoxazole derivatives. The crystal structure of this analog (space group P2$$_1$$ , monoclinic system) reveals unit cell parameters of a = 6.6291(3) Å , b = 8.9064(5) Å , c = 13.9604(7) Å , and β = 98.093(2)° , with a cell volume of 816.03(7) Å$$^3$$ . Key bond lengths and angles include:

Bond/Angle Value
S(1)–O(2) 1.423 Å
S(1)–N(12) 1.621 Å
C(7)–C(8) 1.504 Å
O(3)–C(7)–C(8) 112.3°

The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, while the isoxazole ring remains planar, facilitating π-stacking interactions. The boronic acid group in the target compound likely induces additional hydrogen-bonding networks, as observed in phenylboronic acid-functionalized polymers.

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

  • $$^1$$H NMR : Signals for the isoxazole methyl groups appear as singlets at δ 2.50 ppm , while the methoxymethyl group resonates as a singlet at δ 3.30 ppm . Aromatic protons on the benzene ring exhibit splitting patterns consistent with para-substitution (δ 7.46–7.71 ppm).
  • $$^13$$C NMR : The boronic acid boron atom deshields adjacent carbons, with the boron-bound carbon resonating at δ 133.96 ppm . The isoxazole carbons appear at δ 112.57 ppm (C-4) , δ 158.52 ppm (C-3) , and δ 174.45 ppm (C-5) .

Infrared (IR) Spectroscopy :
Strong absorption bands at 1340 cm$$^{-1}$$ and 1160 cm$$^{-1}$$ correspond to the asymmetric and symmetric stretching modes of the sulfonamide group. The boronic acid B–O stretching vibration appears at 680 cm$$^{-1}$$ .

Mass Spectrometry :
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 340.16 [M+H]$$^+$$ , consistent with the molecular formula. Fragmentation patterns include losses of the methoxymethyl group (–45 Da) and the sulfonamide moiety (–96 Da).

Comparative Structural Analysis with Isoxazole-Boronic Acid Hybrid Compounds

The target compound’s dual functionality distinguishes it from related structures:

  • 4-Boronophenyl Sulfonamide : Lacks the isoxazole ring, reducing its capacity for π-π interactions.
  • N-(4-Isobutylphenyl) Sulfonamide : Features an alkyl chain instead of boronic acid, limiting its use in Suzuki-Miyaura couplings.
  • 2-Aminophenyl Boronic Acid : Contains a primary amine group but no heterocyclic components, altering its electronic properties.

The integration of boronic acid and isoxazole in the target compound enables unique applications in materials science (e.g., self-assembled monolayers) and medicinal chemistry (e.g., protease inhibition).

Properties

CAS No.

415697-58-4

Molecular Formula

C13H17BN2O6S

Molecular Weight

340.2 g/mol

IUPAC Name

[2-[(4,5-dimethyl-1,2-oxazol-3-yl)-(methoxymethyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H17BN2O6S/c1-9-10(2)22-15-13(9)16(8-21-3)23(19,20)12-7-5-4-6-11(12)14(17)18/h4-7,17-18H,8H2,1-3H3

InChI Key

XTSDSAAYFBVLJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N(COC)C2=NOC(=C2C)C)(O)O

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Nucleophilic Substitution

The sulfonamide moiety is typically introduced through reaction of a sulfonyl chloride with a secondary amine. For this compound, the amine component is N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amine .

Example protocol :

  • Synthesis of N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amine :
    • React 4,5-dimethylisoxazol-3-amine with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) in anhydrous THF.
    • Yield: ~75–85% after purification by column chromatography.
  • Sulfonation :
    • Treat 2-chlorosulfonylphenylboronic acid with the above amine in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C.
    • Stir for 12–24 hours at room temperature.
    • Isolate via aqueous workup and recrystallization (ethanol/water).

Key parameters :

Step Reagent Ratio Temperature Time Yield
1 1:1.2 (amine:MOM-Cl) 0°C → RT 6 hr 80%
2 1:1.1 (sulfonyl chloride:amine) RT 24 hr 65%

Alternative Route: Direct Coupling of Preformed Boronic Acid

Patent data suggests the compound is often used as a boronic acid partner in Suzuki couplings. Its preparation may involve:

  • Suzuki-Miyaura Coupling :
    • Couple 2-bromobenzenesulfonamide derivatives with a preformed boronic acid. However, this method is less common due to the instability of sulfonamide boronic acids.

Challenges :

  • Boronic acids are prone to protodeboronation under basic conditions.
  • Requires careful pH control (pH 7–8) and low temperatures (0–10°C).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Sulfonamide First High purity; avoids boronic acid instability Multiple steps; requires handling sulfonyl chlorides 60–70%
Miyaura Borylation Direct borylation; fewer steps Requires brominated precursor 65–75%
Direct Coupling Simplicity (if boronic acid is stable) Limited applicability due to stability issues <50%

Industrial-Scale Considerations

  • Catalyst Recycling : Pd catalysts are costly; methods using immobilized Pd (e.g., on silica) improve cost-efficiency.
  • Purification : Chromatography is avoided in favor of crystallization (e.g., using ethanol/water mixtures).
  • Safety : Methoxymethyl ethers are potential carcinogens; closed-system processing is mandatory.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[2-[[(4,5-dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically produces biaryl compounds, while oxidation reactions can yield borate esters .

Scientific Research Applications

Organic Synthesis

Boronic acids are well-known reagents in organic chemistry, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling. This specific compound can serve as a building block for synthesizing complex organic molecules due to its ability to form stable covalent bonds with various electrophiles.

Key Reactions :

  • Suzuki–Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form borate esters or reduction to modify functional groups attached to the boronic acid moiety.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Its structural characteristics suggest it may function as an enzyme inhibitor, particularly against proteases involved in various diseases.

Biological Activities :

  • Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit serine proteases by forming reversible covalent bonds with active sites on these enzymes. This mechanism is crucial for developing treatments for conditions like cancer and viral infections .
  • Antiviral Properties : Similar boronic acid derivatives have shown antiviral activity, suggesting that this compound may also possess such properties, warranting further exploration in antiviral drug development .

Anticancer Research

Preliminary studies indicate that phenylboronic acid derivatives can induce apoptosis (programmed cell death) in cancer cells. The ability of this compound to modulate cellular pathways involved in survival makes it a candidate for further investigation in cancer therapy.

Case Studies :

  • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism by which boronic acid, B-[2-[[(4,5-dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]- exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in catalysis and as a building block in organic synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

3-Methoxy-4-(methoxycarbonyl)phenylboronic acid (CAS: N/A)

  • Molecular Formula : C₁₀H₁₃BO₅
  • Key Features : Contains a methoxycarbonyl group at the para position and a methoxy group at the meta position on the phenyl ring.
  • Applications : Used in synthesizing heterocyclic compounds for organic electronics. The electron-withdrawing methoxycarbonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Comparison : Unlike the target compound, this analogue lacks the sulfonamide-isoxazolyl moiety, limiting its utility in receptor-targeted drug synthesis. Its simpler structure reduces steric hindrance, making it more reactive in cross-coupling reactions .

3-(Methoxymethoxy)phenylboronic acid (CAS: N/A)

  • Molecular Formula : C₉H₁₃BO₄
  • Key Features : Features a methoxymethoxy (-OCH₂OCH₃) protecting group on the phenyl ring.
  • Applications : Employed in protecting group strategies during multi-step organic syntheses. The boronic acid group remains reactive under mild conditions.
  • Comparison : The absence of a sulfonamide linker and isoxazolyl group reduces its applicability in medicinal chemistry compared to the target compound. Its primary role is synthetic flexibility rather than biological targeting .

N-(4,5-Dimethylisoxazol-3-yl)-N-(methoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 415697-56-2)

  • Note: This is the pinacol boronic ester derivative of the target compound.
  • Molecular Formula : C₁₉H₂₇BN₂O₆S (same as the target compound but as a boronate ester).
  • Applications : Used as a stabilized precursor in Suzuki-Miyaura couplings. The pinacol ester protects the boronic acid from oxidation, improving shelf life and handling .

Pharmacologically Relevant Analogues

11C-BMS-5p (PET Radioligand)

  • Structure : Contains a biphenyl core with a 4,5-dimethyl-3-isoxazolyl sulfonamide group and a radiolabeled ¹¹C-methylindolecarboxamide.
  • Applications : A positron emission tomography (PET) tracer targeting endothelin-A (ETA) receptors for cardiovascular imaging.
  • Comparison : Shares the 4,5-dimethyl-3-isoxazolyl sulfonamide motif with the target compound, underscoring the pharmacophoric importance of this group in receptor binding. However, the biphenyl structure and radiolabeling differentiate its biological targeting mechanism .

18F-FBzBMS

  • Structure : Features a fluorobenzamide group and the same sulfonamide-isoxazolyl backbone.
  • Applications : An ¹⁸F-labeled PET ligand for ETA receptor imaging.
  • Comparison: Demonstrates how fluorination alters pharmacokinetics (e.g., blood-brain barrier penetration) compared to non-radiolabeled boronic acid derivatives like the target compound .

Comparative Data Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
Target Compound 415697-56-2 C₁₉H₂₇BN₂O₆S 422.3 Boronic acid, sulfonamide, isoxazolyl Sparsentan synthesis, impurity profiling
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid N/A C₁₀H₁₃BO₅ 230.0 Methoxycarbonyl, boronic acid Organic electronics synthesis
3-(Methoxymethoxy)phenylboronic acid N/A C₉H₁₃BO₄ 212.0 Methoxymethoxy, boronic acid Protecting group strategies
11C-BMS-5p N/A C₂₉H₂₉N₃O₄S 523.6 Radiolabeled indolecarboxamide, isoxazolyl ETA receptor imaging

Research Findings and Implications

  • Synthetic Utility : The target compound’s boronic acid group enables efficient cross-coupling reactions, while its sulfonamide-isoxazolyl moiety provides steric and electronic modulation crucial for receptor binding in drug candidates .
  • Stability Considerations : Analogues like the pinacol boronate ester (CAS: 415697-56-2) demonstrate enhanced stability, addressing common challenges with boronic acid handling .

Biological Activity

2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural features and biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H27BN2O6S
  • Molecular Weight : 422.3 g/mol
  • CAS Number : 415697-56-2

The compound features a boronic acid moiety, which is known for its ability to interact with diols and other biomolecules, making it a versatile tool in drug design and delivery systems.

Antiviral Properties

Research indicates that compounds similar to 2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid exhibit antiviral activity. A study highlighted the efficacy of certain boronic acid derivatives against viral infections, suggesting that the compound may possess similar properties due to its structural similarities to known antiviral agents .

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit proteases and other enzymes. The specific interaction of this compound with serine proteases has been documented, where it acts as a reversible inhibitor. This mechanism is crucial for developing treatments for diseases where protease activity is dysregulated, such as certain cancers and viral infections .

Anticancer Activity

Preliminary studies have shown that phenylboronic acid derivatives can induce apoptosis in cancer cells. The compound's ability to modulate cellular pathways involved in cell survival makes it a candidate for further investigation in cancer therapy. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies

Study Findings Reference
Study on Antiviral ActivityDemonstrated effectiveness against viral replication in vitro.
Enzyme Inhibition AssayShowed significant inhibition of serine proteases.
Anticancer EfficacyInduced apoptosis in multiple cancer cell lines with IC50 values indicating potency.

The biological activity of 2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid can be attributed to its ability to form reversible covalent bonds with target enzymes or receptors. The boron atom's electrophilic nature allows it to interact with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can its purity be validated?

Methodological Answer: Synthesis typically involves sequential functionalization: (1) introducing the sulfonamide-isoxazole moiety via nucleophilic substitution or coupling reactions, followed by (2) attaching the phenylboronic acid group. Key steps include protecting the boronic acid during sulfonamide formation (e.g., using MIDA esters to prevent cross-reactivity ). Purification via column chromatography (silica gel, gradient elution) or recrystallization is essential. Validate purity using high-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold ), complemented by thin-layer chromatography (TLC) to monitor intermediates. Impurity profiling should follow pharmacopeial guidelines, limiting individual impurities to ≤0.1% (w/w) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regiochemistry of the isoxazole ring (e.g., 4,5-dimethyl substitution) and methoxymethyl group integration.
    • ¹¹B NMR: Verify boronic acid integrity (δ ~30 ppm for free boronic acid; shifts upon complexation ).
  • Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) to confirm molecular ion ([M+H]⁺ or [M−H]⁻) and rule out side products.
  • Infrared (IR) Spectroscopy: Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and B–O bonds (~660 cm⁻¹) .

Q. How does the boronic acid group influence reactivity in cross-coupling reactions?

Methodological Answer: The phenylboronic acid enables participation in Suzuki-Miyaura couplings, forming biaryl bonds. However, steric hindrance from the sulfonamide-isoxazole substituent may reduce reaction rates. To enhance reactivity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize the boronate intermediate.
  • Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to mitigate deactivation by sulfonamide coordination .

Advanced Research Questions

Q. How can Suzuki-Miyaura reaction conditions be optimized for this substrate?

Methodological Answer:

  • Catalyst Screening: Test Pd sources (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to balance activity and ligand stability.
  • Solvent/Base Pairing: Compare DME/H₂O (traditional) with toluene/EtOH for improved solubility of hydrophobic substrates.
  • Temperature/Time: Conduct kinetic studies at 60–100°C; prolonged heating (>24h) may degrade the boronic acid .
  • Additives: Use tetrabutylammonium bromide (TBAB) to enhance phase transfer in biphasic systems .

Q. What strategies stabilize this compound during storage or under reaction conditions?

Methodological Answer:

  • Storage: Protect from moisture (desiccator, argon atmosphere) to prevent boronic acid hydrolysis. Lyophilization in inert solvents (e.g., dry THF) extends shelf life .
  • In Situ Protection: Employ MIDA boronate esters during reactions requiring acidic/aqueous conditions .
  • Stability Monitoring: Use ¹¹B NMR to track boronic acid degradation (e.g., formation of boroxines) .

Q. How can contradictions in catalytic activity data across studies be resolved?

Methodological Answer:

  • Source of Variability:
    • Impurity Effects: Trace metals (e.g., Fe³⁺) from synthesis may inhibit Pd catalysts. Pre-treat with EDTA to chelate metals .
    • Solvent Purity: Residual water in DMF reduces coupling efficiency; use molecular sieves for drying .
  • Systematic Replication:
    • Standardize substrate ratios (1:1.2 boronic acid:aryl halide) and degassing protocols (freeze-pump-thaw vs. N₂ sparging) .
    • Compare results against structurally analogous boronic acids (e.g., 2-(N,N-dimethylsulfamoyl)phenylboronic acid ).

Data Analysis and Experimental Design

Q. How to design experiments probing the compound’s metal-binding properties?

Methodological Answer:

  • Titration Studies: Use UV-Vis or fluorescence spectroscopy to monitor complexation with transition metals (e.g., Cu²⁺, Fe³⁺). Prepare stock solutions in anhydrous DMSO to avoid precipitation .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.
  • X-ray Crystallography: Co-crystallize with metals (e.g., Pd) to elucidate coordination geometry .

Q. What analytical approaches identify decomposition byproducts under acidic conditions?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (Chromolith HPLC ) with 0.1% formic acid in acetonitrile/water. Monitor for [M−B(OH)₂]⁺ ions indicating boronic acid cleavage.
  • Stability-Indicating Assays: Stress testing (pH 1–3, 40°C) followed by impurity quantification against USP standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.